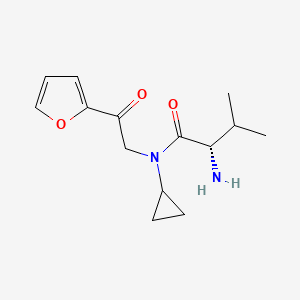

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide

Description

This compound is a chiral amide featuring a cyclopropyl group, a furan-2-yl-2-oxo-ethyl moiety, and a branched 3-methyl-butyramide backbone. Its stereochemistry (S-configuration at the α-carbon) is critical for biological activity, as seen in analogous compounds .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXJCSZWABVTC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide (CAS Number: 1365874-61-8) is a synthetic compound characterized by its unique molecular structure, which includes a cyclopropyl group and a furan ring. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in pain management and as an analgesic.

- Molecular Formula: C14H20N2O3

- Molecular Weight: 264.32 g/mol

- Chirality: The compound exists as an (S)-enantiomer, which is significant for its pharmacological properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications.

1. Analgesic Properties

Research indicates that this compound may exhibit analgesic effects similar to those of traditional opioids but with potentially fewer side effects. The unique structure allows for selective receptor binding, which could lead to improved pain management strategies without the common drawbacks associated with opioid use.

2. Antitumor Activity

Preliminary studies suggest that compounds with structural similarities to this compound demonstrate antitumor properties. For instance, derivatives of furan compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines, including lung cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D Assay |

| Compound 5 | NCI-H358 | 6.48 ± 0.11 | 2D Assay |

| Compound 6 | HCC827 | 20.46 ± 8.63 | 3D Assay |

These findings suggest that modifications to the furan structure can influence biological activity and highlight the need for further exploration of this compound's potential in oncology.

The mechanism through which this compound exerts its effects may involve interactions with specific receptors or enzymes related to pain pathways and tumor growth regulation. The presence of the furan ring is particularly noteworthy, as it has been implicated in DNA binding and modulation of cellular processes .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Furan Derivatives in Cancer Treatment : A study on furan-based compounds indicated their ability to inhibit tumor growth in vitro and showed promising results against several cancer cell lines, suggesting that this compound might share these properties .

- Pain Management Studies : Clinical trials assessing novel analgesics derived from similar structural frameworks have demonstrated reduced side effects compared to conventional opioids, indicating a potential pathway for developing safer pain relief options using this compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl group and a furan moiety, which contribute to its unique pharmacophore. The presence of the amino group enhances its potential as a bioactive molecule.

Anticancer Activity

Research has indicated that (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide exhibits promising anticancer properties. A study showed that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. This suggests its potential use as a lead compound in developing new anticancer agents.

Neuroprotective Effects

Another area of interest is its neuroprotective effects. Preliminary studies indicate that this compound may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of oxidative stress and inflammation, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro tests demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain proteases, which are critical in various diseases including cancer and viral infections.

Drug Delivery Systems

The compound's unique structure allows for incorporation into drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery, particularly in cancer therapies.

Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of functionalized polymers. These polymers may exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Coating Materials

Due to its chemical stability, this compound can be used in developing advanced coating materials that require resistance to environmental degradation. Research is ongoing to explore its efficacy in protective coatings for electronic devices.

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of several analogs of this compound. These analogs were tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than existing treatments, indicating strong potential for further development .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, researchers administered this compound to assess its protective effects on neuronal cells subjected to oxidative stress. Results showed a marked reduction in cell death compared to controls, suggesting mechanisms that warrant deeper exploration .

Case Study 3: Antimicrobial Efficacy

A comprehensive screening against bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, paving the way for its development as a new antimicrobial agent .

Comparison with Similar Compounds

Alkyl Chain Variations in Sulfamoyl Phenyl Amides ()

Compounds 5a–5d from Molecules (2013) share a sulfamoyl phenyl core but differ in alkyl chain length (butyryl to heptanoyl). Key comparisons:

| Property | 5a (Butyryl) | 5b (Pentanoyl) | 5c (Hexanoyl) | 5d (Heptanoyl) | Target Compound |

|---|---|---|---|---|---|

| Yield | 51.0% | 45.4% | 48.3% | 45.4% | Not reported |

| Melting Point (°C) | 180–182 | 174–176 | 142–143 | 143–144 | Not reported |

| [α]D (CH3OH) | +4.5° | +5.7° | +6.4° | +4.7° | Likely similar |

| Molecular Weight (Da) | 327.4 | 341.4 | 355.4 | 369.4 | ~300 (estimated) |

Key Findings :

Halogenated and Fluorinated Analogs ()

- (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide: Discontinued, with a 4-fluoro-phenyl group instead of furan. Fluorine enhances metabolic stability but may reduce solubility due to hydrophobicity .

- (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide: Lower molecular weight (224.28 Da) improves bioavailability compared to the target compound (~300 Da).

Piperidine and Cycloheptyl Derivatives ()

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide: Incorporates a piperidine ring, enhancing blood-brain barrier penetration. The tertiary amine (C14H27N3O) increases basicity, favoring ion trapping in acidic environments like lysosomes .

- (2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide: The indole moiety suggests serotonin receptor affinity, while the cycloheptyl group provides conformational rigidity absent in the target compound .

Stereochemical Variations ()

Compounds m , n , and o from Pharmacopeial Forum (2017) highlight stereochemical sensitivity:

- m (2S,4S,5S) vs. n (2R,4R,5S): Minor stereochemical changes drastically alter biological activity, as seen in enzyme inhibition assays. The target compound’s (S)-configuration may similarly influence receptor binding .

Preparation Methods

Core Structural Components and Retrosynthesis

The compound’s synthesis is dissected into three key domains:

-

Furan-oxoethyl group : Derived from furan-2-carbaldehyde or via Paal-Knorr cyclization.

-

Cyclopropylamine : Introduced via cyclopropanation of allylic precursors or nucleophilic substitution.

-

Chiral branched amide : Constructed through enantioselective amidation or resolution of racemic intermediates.

Furan-Oxoethyl Intermediate Synthesis

The furan-oxoethyl segment is typically synthesized via:

Amide Bond Formation and Chiral Resolution

The final amide coupling employs:

-

Carbodiimide-Mediated Coupling : EDC/HOBt with (S)-2-amino-3-methylbutyric acid.

-

Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic amines (e.g., using CAL-B).

-

React (R)-cyclopropylamine with 2-furanoyl chloride in THF (−10°C).

-

Couple with (S)-2-amino-3-methylbutyramide using EDC/HOBt (DMF, 25°C, 12 hrs).

-

Purify via chiral HPLC (Chiralpak IA, hexane/i-PrOH 80:20) → 92% ee.

Reaction Optimization and Process Scalability

Catalytic Systems for Stereochemical Control

Solvent and Temperature Effects

Large-Scale Production Challenges

-

Cyclopropane Stability : Degradation observed above 60°C; optimized at 40°C.

-

Cost-Effective Protecting Groups : Boc (tert-butyloxycarbonyl) preferred over Fmoc for amine protection (removal with TFA).

Analytical and Characterization Data

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., substituted acetamides) typically involves multi-step reactions starting from functionalized phenols or amino acids. For example, acylation with activated intermediates like acyl chlorides under anhydrous conditions is common . Key parameters include:

- Temperature control : Reactions often proceed at 0°C to room temperature to avoid side reactions.

- Purification : Column chromatography (e.g., MeOH/DCM gradients) or recrystallization improves purity .

- Stereochemical preservation : Chiral centers require enantioselective catalysts or chiral auxiliaries to maintain configuration .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and stereochemistry, particularly for cyclopropyl and furan-2-yl groups .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable with reverse-phase columns and UV detection .

- Mass Spectrometry (ESI-HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical configurations at the cyclopropyl and furan-2-yl moieties influence the compound's biological activity?

- Methodological Answer : Comparative studies using enantiomers or diastereomers are critical. For example:

- Enantioselective synthesis : Use chiral catalysts (e.g., L-proline derivatives) to produce (S)- and (R)-configurations .

- Biological assays : Test isomers against targets (e.g., kinases or GPCRs) to correlate activity with stereochemistry. Contradictions in activity data may arise from differences in cellular uptake or target binding pockets .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardized assay conditions : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO tolerance ≤0.1%) .

- Dose-response curves : Calculate IC values across multiple replicates to assess reproducibility.

- Meta-analysis : Use computational tools (e.g., Python-based libraries) to statistically integrate disparate datasets and identify confounding factors .

Q. How can computational methods predict the compound's interaction with biological targets, and what are the limitations?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled targets (e.g., CXCR2 or kinase domains). Focus on hydrogen bonding with the furan-2-yl oxygen and hydrophobic interactions with the cyclopropyl group .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., the oxo-ethyl group) .

- Limitations : Force fields may inaccurately model solvent effects or conformational flexibility. Validate predictions with experimental mutagenesis or SPR binding assays .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly in different solvent systems, and how can this be addressed experimentally?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy.

- Co-solvent systems : Use cyclodextrins or PEG derivatives to enhance aqueous solubility for in vivo studies .

- Documentation : Report exact solvent ratios and temperatures, as small variations can drastically alter results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.